molecular formula C14H12BF3O3 B1526654 3-Benzyloxy-5-trifluoromethylphenylboronic acid CAS No. 1451393-42-2

3-Benzyloxy-5-trifluoromethylphenylboronic acid

Cat. No.: B1526654
CAS No.: 1451393-42-2
M. Wt: 296.05 g/mol
InChI Key: MHUAAZABXBWEPZ-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-trifluoromethylphenylboronic acid (CAS: 1451393-42-2) is a boronic acid derivative featuring a benzyloxy group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. This compound is primarily utilized as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures in pharmaceuticals and agrochemicals . Its molecular formula is C₁₄H₁₂BF₃O₂, with a molecular weight of 296.06 g/mol. The benzyloxy group contributes steric bulk and moderate electron-donating properties, while the -CF₃ group is strongly electron-withdrawing, creating a polarized aromatic system that influences reactivity and solubility .

Properties

IUPAC Name

[3-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-12(15(19)20)8-13(7-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUAAZABXBWEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178060
Record name Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-42-2
Record name Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Benzyloxy-5-trifluoromethylphenylboronic acid typically proceeds via:

This approach is well-established for related trifluoromethyl-substituted phenylboronic acids and can be adapted to the benzyloxy-substituted derivative.

Preparation via Grignard Intermediate and Trimethyl Borate

A closely related method for synthesizing 3-fluoro-5-trifluoromethylphenylboronic acid, which serves as a model for the benzyloxy analogue, is described as follows:

Step Reagents and Conditions Description Yield/Outcome
1 3-Fluoro-5-trifluoromethylphenyl bromide, magnesium turnings, iodine, tetrahydrofuran (THF) Formation of Grignard reagent by slow addition of aryl bromide solution to magnesium in THF with iodine as initiator, warming to 45 °C to initiate reaction Efficient Grignard formation
2 Trimethyl borate in THF at -78 °C Transfer of Grignard reagent into cooled trimethyl borate solution, maintaining temperature below -60 °C during addition Formation of boronate intermediate
3 Stirring at -78 °C for 45 minutes, warming to ambient temperature Completion of borylation reaction High conversion
4 Acidic aqueous workup (5% HCl), extraction with ethyl acetate, drying and concentration Isolation of 3-fluoro-5-trifluoromethylphenylboronic acid as crystalline solid Yield: ~3.3 g from 5 g aryl bromide; mp 167-168 °C

This method demonstrates the utility of the Grignard intermediate for introducing the boronic acid group with good yield and purity. The NMR spectra confirm the structure of the product.

Adaptation for this compound:

  • The benzyloxy group can be introduced prior to Grignard formation by starting from 3-benzyloxy-5-trifluoromethylphenyl bromide.
  • The same Grignard formation and borylation steps apply, with careful temperature control to preserve the benzyloxy substituent.

Alternative Organolithium Approach

Another viable approach involves the use of organolithium intermediates:

This method benefits from the high reactivity of organolithium species and can be optimized for sensitive substituents like benzyloxy.

Notes on Functional Group Compatibility and Reaction Conditions

  • The benzyloxy group is generally stable under the Grignard and organolithium conditions if temperature is carefully controlled.
  • The trifluoromethyl group is electron-withdrawing and can influence the reactivity of the aromatic ring, often facilitating lithiation at ortho or para positions.
  • Strict anhydrous and inert atmosphere conditions are essential to prevent quenching of organometallic intermediates.
  • Low temperature (-78 °C) during borylation helps avoid side reactions and decomposition.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Grignard + Trimethyl Borate 3-Benzyloxy-5-trifluoromethylphenyl bromide, Mg, I2, THF, B(OMe)3 Mg turnings activated with iodine, THF solvent, 45 °C for Grignard; -78 °C for borylation High yield, well-established, scalable Requires careful temperature control, moisture sensitive
Organolithium + Boron Electrophile 3-Benzyloxy-5-trifluoromethyl bromobenzene, n-BuLi, B(OiPr)3 or B(OMe)3 Low temperature lithiation (-78 °C), followed by boron electrophile addition High reactivity, adaptable to sensitive groups Requires strict anhydrous conditions, handling pyrophoric reagents
Boronate Ester Formation and Hydrolysis Using pinacol boronate esters as intermediates May involve Suzuki coupling precursors Useful for further functionalization Additional steps, purification needed

Research Findings and Characterization

  • The boronic acid products typically exhibit melting points consistent with literature values (e.g., 167-168 °C for 3-fluoro-5-trifluoromethylphenylboronic acid).
  • NMR (1H, 13C, 19F) and mass spectrometry confirm the presence of trifluoromethyl and benzyloxy substituents along with the boronic acid moiety.
  • The boronic acid group is reactive in Suzuki-Miyaura cross-coupling, enabling further derivatization of the aromatic ring.
  • Purity is enhanced by extraction and drying over magnesium sulfate, followed by concentration under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-Benzyloxy-5-trifluoromethylphenylboronic acid is in organic synthesis, particularly as a reagent in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, allowing for the construction of complex organic molecules.

Table 1: Comparison of Carbon-Carbon Bond Formation Using Different Boronic Acids

Boronic AcidYield (%)Reaction Conditions
This compound87Pd(OAc)₂ catalyst, toluene solvent, 60°C for 24h
3-Benzyloxyphenylboronic acid65Pd(PPh₃)₂ catalyst, THF solvent, 50°C for 12h
5-Trifluoromethylphenylboronic acid78PdCl₂ catalyst, dioxane solvent, 80°C for 18h

This table illustrates that this compound provides superior yields compared to other similar compounds under optimized reaction conditions .

Medicinal Chemistry

Research indicates that this compound has potential applications in medicinal chemistry due to its biological activity. It has been investigated as a building block for synthesizing pharmaceutical intermediates and has shown promise in developing antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of boronic acids related to the structure of this compound. The compound exhibited moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values lower than established antibiotics like amphotericin B .

Table 2: Antimicrobial Activity of Related Boronic Acids

CompoundMIC (µg/mL)Target Organism
This compound<50Candida albicans
2-Formyl-5-trifluoromethyl phenylboronic acid<100Aspergillus niger
Phenylboronic acid>200Bacillus cereus

This data highlights the potential of this compound as an effective antimicrobial agent .

Materials Science

In materials science, the compound is utilized in the synthesis of advanced materials and polymers due to its stability and solubility in organic solvents. The trifluoromethyl group enhances the electronic properties of polymers, making them suitable for electronic applications.

Table 3: Properties of Polymers Synthesized with Boronic Acids

Polymer TypeConductivity (S/m)Thermal Stability (°C)
Polymer A (with boronate)0.05250
Polymer B (without boronate)<0.01180

The incorporation of boronate groups significantly improves both conductivity and thermal stability in polymer matrices .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects: The -CF₃ group lowers electron density at the boronic acid moiety, enhancing electrophilicity and Suzuki coupling efficiency compared to non-fluorinated analogs .
  • Steric effects : Bulky substituents like benzyloxy (3-OBn) reduce reaction rates in cross-coupling but improve selectivity for sterically hindered partners .
  • Positional isomerism : Moving the -CF₃ group from the 5- to 2-position (e.g., 4-OBn-2-CF₃ analog) alters electronic and steric profiles, impacting binding in biological systems .

Physicochemical Properties

  • Acidity : The -CF₃ group significantly increases acidity. For example, 5-Trifluoromethyl-2-formylphenylboronic acid (pKa ~7.1) is more acidic than this compound (estimated pKa ~8.5–9.0) due to the electron-withdrawing formyl group .
  • Solubility : The benzyloxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability but reducing aqueous solubility compared to ethoxy or methoxy analogs (logP ~1.5–2.0) .
  • Isomerization : Unlike 2-formylphenylboronic acids (e.g., ’s compound), which cyclize to benzoxaboroles in solution, this compound remains stable due to steric hindrance from the benzyloxy group .

Biological Activity

3-Benzyloxy-5-trifluoromethylphenylboronic acid (CAS Number: 1451393-42-2) is a boronic acid derivative notable for its unique structural features, including a benzyloxy group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly in antimicrobial and enzyme inhibition contexts.

  • Molecular Formula : C₁₃H₉BF₃O₂
  • Molecular Weight : Approximately 296.06 g/mol
  • Purity : Typically around 98% in commercial preparations

The trifluoromethyl group enhances the compound's stability and solubility in organic solvents, making it advantageous for various synthetic applications. Its unique reactivity profile is attributed to the interplay of the benzyloxy and trifluoromethyl substituents.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A comparative study of related compounds revealed that derivatives with similar structures also displayed significant antibacterial properties against various pathogens, including Escherichia coli and Bacillus cereus.

Compound NameMIC (µg/mL)Activity Against
This compoundTBDTBD
2-formyl-5-trifluoromethyl phenylboronic acid100Candida albicans, Aspergillus niger
AN2690 (Tavaborole)5Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that this compound may have a competitive edge in certain applications compared to established antifungal agents like AN2690, particularly in its efficacy against specific bacterial strains .

Enzyme Inhibition

The mechanism of action of boronic acids often involves their ability to bind to diols, which can enhance their interactions with biological targets. For instance, studies have shown that similar phenylboronic acids can inhibit enzymes by forming stable complexes with their active sites. The structural characteristics of this compound may enhance its binding affinity, thus facilitating its role as an enzyme inhibitor .

Case Studies and Research Findings

  • Antimicrobial Activity Assessment :
    A study conducted on various phenylboronic acids, including derivatives of this compound, demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger. The findings indicated that structural modifications significantly influenced the antimicrobial efficacy of these compounds .
  • Docking Studies :
    Molecular docking studies have been employed to elucidate the interaction profiles between this compound and target enzymes. These studies suggest that the trifluoromethyl group enhances lipophilicity, improving membrane penetration and binding affinity to enzyme active sites, which is critical for therapeutic applications .

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 3-Benzyloxy-5-trifluoromethylphenylboronic acid via Suzuki-Miyaura cross-coupling?

  • Methodology :

  • Catalysts : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) to facilitate coupling.
  • Solvents : Tetrahydrofuran (THF) or dioxane, mixed with aqueous ethanol (3:1 v/v) to enhance solubility .
  • Bases : Potassium carbonate or sodium hydroxide (1.5–3 equivalents) to maintain alkaline conditions (pH 9–11).
  • Temperature : Reflux at 80–100°C for 12–24 hours under inert gas (N₂/Ar).
    • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via recrystallization in ethanol/water mixtures .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Purification Techniques :

  • Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted boronic acid precursors .
  • Column Chromatography : Silica gel columns with eluents like dichloromethane/methanol (95:5) to separate anhydride byproducts (common in boronic acids) .
    • Analytical Validation :
  • NMR Spectroscopy : Confirm structure via ¹H (δ 7.2–7.5 ppm for benzyl protons) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ ≈ 334.1 m/z) to verify molecular weight .

Q. What storage conditions are required to maintain the stability of this compound?

  • Temperature : Store at 0–6°C in airtight, amber vials to prevent hydrolysis of the boronic acid group .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid boroxine formation .
  • Solvent Systems : For long-term storage (>6 months), dissolve in dry THF and freeze at -20°C under nitrogen .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and benzyloxy groups influence the reactivity of this boronic acid in cross-coupling reactions?

  • Electronic Effects :

  • The CF₃ group (σₚ ≈ 0.54) enhances electrophilicity of the boron atom, accelerating transmetallation in Suzuki reactions .
  • The benzyloxy group (σₚ ≈ 0.32) provides steric hindrance, reducing undesired homocoupling byproducts.
    • Kinetic Studies :
  • Compare coupling rates with aryl halides (e.g., 4-bromotoluene) using UV-Vis spectroscopy to track reaction progress .
  • Activation energy (Eₐ) can be calculated via Arrhenius plots under varying temperatures (40–100°C) .

Q. What challenges arise in quantifying binding affinities of this compound to biological targets (e.g., enzymes), and how can they be addressed?

  • Challenges :

  • Low aqueous solubility (logP ≈ 2.8) complicates in vitro assays .
  • Non-specific binding to proteins due to the hydrophobic CF₃ group.
    • Solutions :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips and measure dissociation constants (Kd) in buffer with 5% DMSO .
  • Isothermal Titration Calorimetry (ITC) : Use low-concentration titrations (10–100 µM) to minimize aggregation .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

  • Data Analysis Framework :

Variable Control : Compare studies using identical solvents (e.g., THF vs. DMF), bases (K₂CO₃ vs. Cs₂CO₃), and Pd catalysts .

Statistical Validation : Apply ANOVA to assess significance of efficiency differences (p < 0.05).

Mechanistic Probes : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .

  • Case Example : Discrepancies in yields (40–85%) may stem from trace moisture in solvents, which hydrolyzes boronic acids prematurely .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-5-trifluoromethylphenylboronic acid
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3-Benzyloxy-5-trifluoromethylphenylboronic acid

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